Iodofenphos

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

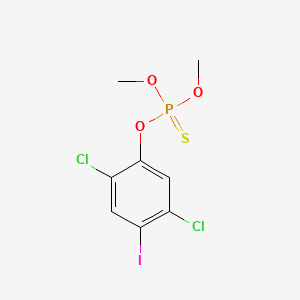

Iodofenphos is an organophosphorus compound with the chemical name phosphorothioic acid O-(2,5-dichloro-4-iodophenyl) O,O-dimethyl ester . It is primarily used as an insecticide with both stomach and contact activity. The compound is known for its effectiveness in controlling various pests, including flies and ticks in cattle .

Vorbereitungsmethoden

The synthesis of Iodofenphos involves several steps:

Starting Materials: The synthesis begins with 2,5-dichloro-4-iodophenol and dimethyl phosphorochloridothioate.

Reaction Conditions: The reaction is typically carried out in the presence of a base, such as pyridine, under anhydrous conditions to facilitate the esterification process.

Industrial Production: Industrially, the production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Iodofenphos undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxon derivatives.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce 2,5-dichloro-4-iodophenol and dimethyl phosphorothioic acid.

Substitution: It can undergo nucleophilic substitution reactions where the phosphorothioate group is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and bases like sodium hydroxide for hydrolysis.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide Efficacy

Iodofenphos is utilized for the control of a wide range of agricultural pests, including aphids, whiteflies, and other sap-sucking insects. Its effectiveness stems from its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for proper nerve function in insects. This inhibition leads to a buildup of acetylcholine, resulting in paralysis and death of the target pests .

Field Studies

Field trials have demonstrated that this compound can significantly reduce pest populations in crops such as cotton and vegetables. For instance, studies have shown that applications of this compound resulted in up to 80% reduction in pest density, thereby improving crop yield and quality .

Biochemical Mechanisms

Mechanism of Action

As an organophosphate, this compound acts by irreversibly binding to the active site of AChE. This mechanism is similar to that of other organophosphates but is characterized by a unique metabolic pathway that affects its toxicity profile . Research indicates that this compound undergoes metabolic activation to form more toxic metabolites, which further complicates its safety profile.

Metabolism and Toxicity

Studies have highlighted the enantioselective metabolism of this compound, where different enantiomers exhibit varying degrees of toxicity and metabolic stability. For example, the (S)-enantiomer has been identified as more stable and potentially more toxic than the (R)-enantiomer . This distinction is crucial for understanding its environmental persistence and potential human health risks.

Environmental Impact

Persistence and Bioaccumulation

this compound has been noted for its persistence in the environment, particularly in soil and water systems. Research indicates that residues can remain detectable for extended periods post-application, raising concerns about bioaccumulation in non-target species .

Ecotoxicological Studies

Ecotoxicological assessments have revealed adverse effects on non-target organisms, including beneficial insects such as pollinators and natural pest predators. Studies have documented significant mortality rates among these species following exposure to this compound-treated areas .

Case Studies

Regulatory Considerations

Due to its toxicity profile, this compound is subject to stringent regulatory scrutiny. The U.S. Environmental Protection Agency has classified it under specific guidelines concerning pesticide application and safety measures . Continuous monitoring and research are essential to assess its long-term impacts on human health and the environment.

Wirkmechanismus

Iodofenphos exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, thereby preventing the breakdown of acetylcholine .

Vergleich Mit ähnlichen Verbindungen

Iodofenphos is compared with other organophosphorus insecticides such as:

Malathion: Similar in its mode of action but differs in its chemical structure and spectrum of activity.

Bromophos: Shares similar uses but has different physical and chemical properties.

Pirimiphos-methyl: Another organophosphorus insecticide with a broader spectrum of activity but different environmental persistence.

Eigenschaften

CAS-Nummer |

175893-71-7 |

|---|---|

Molekularformel |

C15H29N3O6S |

Molekulargewicht |

379.5 g/mol |

IUPAC-Name |

N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;1-ethenylpyrrolidin-2-one;sulfuric acid |

InChI |

InChI=1S/C9H18N2O.C6H9NO.H2O4S/c1-8(2)9(12)10-6-5-7-11(3)4;1-2-7-5-3-4-6(7)8;1-5(2,3)4/h1,5-7H2,2-4H3,(H,10,12);2H,1,3-5H2;(H2,1,2,3,4) |

InChI-Schlüssel |

QIGQDWUFXJHKFV-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |

Kanonische SMILES |

CC(=C)C(=O)NCCCN(C)C.C=CN1CCCC1=O.OS(=O)(=O)O |

Verwandte CAS-Nummern |

175893-71-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.